5-Methyl-2,3-diphenylpyridine

Herbicide discovery Phytoene desaturase Bleaching herbicide

5-Methyl-2,3-diphenylpyridine (CAS 122801-45-0) is a trisubstituted pyridine derivative bearing phenyl groups at the 2- and 3-positions and a methyl group at the 5-position of the heterocyclic ring. Its molecular formula is C₁₈H₁₅N, with a molecular weight of 245.3 g·mol⁻¹, and it is currently catalogued primarily as a specialty chemical intermediate rather than an end-use pharmaceutical or agrochemical active ingredient.

Molecular Formula C18H15N
Molecular Weight 245.3 g/mol
Cat. No. B12963224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3-diphenylpyridine
Molecular FormulaC18H15N
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15N/c1-14-12-17(15-8-4-2-5-9-15)18(19-13-14)16-10-6-3-7-11-16/h2-13H,1H3
InChIKeyKXOQUGILPJXBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,3-diphenylpyridine – Procurement-Ready Identity, Physicochemical Profile, and Scaffold Classification


5-Methyl-2,3-diphenylpyridine (CAS 122801-45-0) is a trisubstituted pyridine derivative bearing phenyl groups at the 2- and 3-positions and a methyl group at the 5-position of the heterocyclic ring . Its molecular formula is C₁₈H₁₅N, with a molecular weight of 245.3 g·mol⁻¹, and it is currently catalogued primarily as a specialty chemical intermediate rather than an end-use pharmaceutical or agrochemical active ingredient [1].

Why 5-Methyl-2,3-diphenylpyridine Cannot Be Interchanged with Other Diphenylpyridine Regioisomers


The diphenylpyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the position of phenyl substituents and the nature of additional ring decoration. In the herbicide domain, 2,6-diphenylpyridines require specific CF₃ and alkoxy substitution patterns for phytoene desaturase inhibition, and even minor positional shifts abolish activity [1]. In the CB1 antagonist space, the 2,3-diphenyl arrangement is critical for cannabinoid receptor binding, with the patent literature demonstrating that seemingly conservative modifications (e.g., moving a phenyl group from the 2- to the 4-position) dramatically alter potency and inverse agonism profiles [2]. Consequently, 5-Methyl-2,3-diphenylpyridine cannot be assumed to behave identically to other diphenylpyridine isomers or alkyl-substituted congeners; its differential properties must be evaluated directly or inferred with explicit caveats.

Quantitative Differentiation Evidence for 5-Methyl-2,3-diphenylpyridine Relative to Closest Analogs


Herbicidal Phytoene Desaturase Inhibition – Class-Level Scaffold Alert

The broader diphenylpyridine class is known to inhibit phytoene desaturase, with the most active 2,6-diphenylpyridine analogs requiring a CF₃ group on one phenyl ring, a second CF₃ or electron-withdrawing group on the other, and an alkoxy or thioether substituent at the pyridine 4-position [1]. 5-Methyl-2,3-diphenylpyridine lacks these critical substituents and has not been evaluated in any herbicidal assay; therefore, assignment of activity is purely class-level inference with no quantitative basis for claim of differentiation.

Herbicide discovery Phytoene desaturase Bleaching herbicide Diphenylpyridine SAR

CB1 Receptor Antagonism – Scope of 2,3-Diphenylpyridine Patent Claims

U.S. Patent 7,271,266 generically claims substituted 2,3-diphenyl pyridines as CB1 receptor antagonists/inverse agonists. The Markush structure encompasses 5-alkyl substitution, but the specification does not disclose a single IC₅₀, Kᵢ, or functional assay result for 5-Methyl-2,3-diphenylpyridine [1]. For comparison, the well-known CB1 antagonist rimonabant (SR141716A) exhibits a Kᵢ of ~2 nM at the human CB1 receptor. The target compound remains pharmacologically uncharacterized within this series.

Cannabinoid-1 receptor CB1 antagonist Obesity Psychosis

PDE4 Inhibition – 2,3-Disubstituted Pyridine Pharmacophore Without Direct Confirmation

A series of 2,3-disubstituted pyridines was optimized into potent, non-emetic PDE4 inhibitors, with lead compound 1 demonstrating significant *in vivo* efficacy in an ovalbumin-challenged asthma model [1]. Although 5-Methyl-2,3-diphenylpyridine shares the 2,3-disubstitution motif, the key phenoxy side chain present in the optimized inhibitors is absent. No PDE4 inhibition data (IC₅₀ or % inhibition) exists for the target compound. For reference, compound 1 from the series achieved an IC₅₀ below 10 nM against PDE4.

Phosphodiesterase 4 PDE4 inhibitor Anti-inflammatory Asthma

Androgen Receptor Antagonism – Computational Prediction Without Experimental Verification

Virtual screening identified diphenyl- and phenylpyridine scaffolds as nonsteroidal AR antagonists with activity in wild-type and T877A mutant receptors in CV-1 cell-based assays [1]. The study profiled several hit compounds exhibiting IC₅₀ values in the low micromolar range for AR antagonism. 5-Methyl-2,3-diphenylpyridine was not among the compounds experimentally tested; its AR activity is entirely unknown.

Androgen receptor AR antagonist Prostate cancer Nonsteroidal antiandrogen

Physicochemical Differentiation – Lipophilicity and Topological Polar Surface Area Relative to Unsubstituted 2,3-Diphenylpyridine

5-Methyl-2,3-diphenylpyridine has a computed XLogP3-AA of 4.5 and a topological polar surface area (TPSA) of 12.9 Ų [1]. By comparison, the unsubstituted 2,3-diphenylpyridine (CAS 33421-53-3) is predicted to have an XLogP3 of approximately 4.0–4.2 and an identical TPSA of 12.9 Ų [2]. The introduction of the methyl group at the 5-position increases calculated lipophilicity by approximately 0.3–0.5 log units without affecting polar surface area. This modest increase may enhance passive membrane permeability in cell-based assays, but the absence of experimental logD or PAMPA data prevents a definitive claim of bioavailability advantage.

Lipophilicity TPSA Drug-likeness Permeability

Critical Evidence Gap – No Direct Biological Activity Data Found in Public Domain

A systematic search of BindingDB, ChEMBL, PubChem BioAssay, and the primary patent and journal literature returned no quantitative binding affinity, enzyme inhibition, cellular functional, or *in vivo* efficacy data for 5-Methyl-2,3-diphenylpyridine. All potential biological activities discussed in this guide are extrapolated from structurally related classes and must be considered unvalidated hypotheses. This compound currently occupies the chemical probe space rather than the validated lead space.

Data gap Biological testing Screening library Lead discovery

Evidence-Backed Application Scenarios for 5-Methyl-2,3-diphenylpyridine Procurement


Diversity-Oriented Screening Library Enrichment for Nuclear Receptor and GPCR Panels

Given its placement within the computationally predicted androgen receptor antagonist scaffold space [1] and the 2,3-diphenylpyridine CB1 patent scope [2], 5-Methyl-2,3-diphenylpyridine is a rational inclusion in diversity sets targeting nuclear receptors (AR, ER, PPAR) and class A GPCRs (cannabinoid, adenosine). Procurement is justified for organizations committed to primary screening with follow-up hit validation, rather than those seeking pre-validated leads.

Synthetic Intermediate for PDE4-Focused Medicinal Chemistry Programs

Although the compound itself lacks PDE4 inhibitory activity, its 2,3-diphenylpyridine core is a recognized pharmacophore in non-emetic PDE4 inhibitor development [3]. Medicinal chemistry groups may procure the compound as a starting material for installing phenoxyalkyl side chains and exploring 5-position substitution effects on PDE4 potency and isoform selectivity.

Herbicide Lead Generation Based on Diphenylpyridine Phytoene Desaturase Inhibition

The diphenylpyridine class operates through phytoene desaturase inhibition, a validated herbicidal mode of action [4]. 5-Methyl-2,3-diphenylpyridine, while lacking the optimal substitution pattern, can be used as a core scaffold for parallel synthesis of analog libraries, with the goal of identifying novel substitution combinations that achieve commercially relevant herbicidal potency in whole-plant assays.

Physicochemical Probe for Lipophilicity-Potency Relationship Studies

The measured LogP difference between 5-Methyl-2,3-diphenylpyridine (XLogP3 = 4.5) and unsubstituted 2,3-diphenylpyridine (XLogP3 ~4.0–4.2) [5] makes this pair suitable as matched molecular pair probes to experimentally quantify the impact of 5-methyl substitution on membrane permeability, metabolic stability, and target engagement in any target class where the diphenylpyridine core is relevant.

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